molecular formula C10H12BrNO4 B055159 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 117657-41-7

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B055159
M. Wt: 290.11 g/mol
InChI Key: HSYPLGOVUSKXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including structures similar to 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, often involves complex processes. For instance, the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones represents a significant advancement, leveraging the byproduct HBr for in situ hydrolysis of tert-butyl esters, thus streamlining the synthesis process of pyrrole carboxylic acids (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of related pyrrole derivatives showcases a variety of interactions and conformations. For example, the analysis of substituted pyrrolidine derivatives reveals distinct hydrogen bonding patterns and stereochemical configurations, which are critical for understanding the 3D arrangement and reactivity of such molecules (Vallat et al., 2009).

Chemical Reactions and Properties

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its analogs undergo various chemical reactions, offering pathways to synthesize a wide range of compounds. For example, singlet oxygen reactions with pyrrole carboxylic acid tert-butyl esters lead to 5-substituted pyrroles, pivotal for synthesizing complex organic molecules such as prodigiosin analogs (Wasserman et al., 2004).

Physical Properties Analysis

The physical properties of 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives, such as solubility, melting points, and crystal structure, are essential for their practical application in synthesis and material science. Crystallographic studies on similar compounds offer insights into their solid-state characteristics and potential for formulating stable pharmaceutical compounds (Yuan et al., 2010).

Scientific Research Applications

  • Summary of the Application: 5-bromo derivatives of indole phytoalexins were synthesized and screened for antiproliferative/cytotoxic activity against seven human cancer cell lines .
  • Methods of Application: The compounds were synthesized using a straightforward synthetic approach . The antiproliferative potency of these compounds was evaluated using an MTT assay .
  • Results: Some analogues showed activity that was better or comparable to that of cisplatin, a common chemotherapy drug . The toxicity of these compounds on 3T3 cells was lower than that of cisplatin .

properties

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYPLGOVUSKXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553672
Record name 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

CAS RN

117657-41-7
Record name 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.